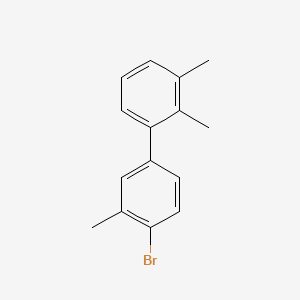
4'-Bromo-2,3,3'-trimethyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Bromo-2,3,3’-trimethyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with bromine and methyl groups attached at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2,3,3’-trimethyl-1,1’-biphenyl can be achieved through several methods, including:
Suzuki–Miyaura Coupling: This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Friedel-Crafts Alkylation: This method involves the alkylation of biphenyl with methyl groups followed by bromination.
Industrial Production Methods: Industrial production often utilizes scalable methods such as the Suzuki–Miyaura coupling due to its efficiency and mild reaction conditions .
Types of Reactions:
Substitution Reactions: The bromine atom in 4’-Bromo-2,3,3’-trimethyl-1,1’-biphenyl can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form biphenyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted biphenyls can be formed.
Oxidation Products: Quinones and other oxidized derivatives.
Scientific Research Applications
4’-Bromo-2,3,3’-trimethyl-1,1’-biphenyl has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-Bromo-2,3,3’-trimethyl-1,1’-biphenyl involves its interaction with specific molecular targets. The bromine and methyl groups influence its reactivity and binding properties, allowing it to participate in various chemical and biological processes . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 3’-Bromo-2,3,4’-trimethyl-1,1’-biphenyl
- 4-Bromo-2,3,4’-trimethyl-1,1’-biphenyl
Comparison: Compared to similar compounds, it may exhibit different reactivity patterns and biological activities .
Properties
Molecular Formula |
C15H15Br |
|---|---|
Molecular Weight |
275.18 g/mol |
IUPAC Name |
1-bromo-4-(2,3-dimethylphenyl)-2-methylbenzene |
InChI |
InChI=1S/C15H15Br/c1-10-5-4-6-14(12(10)3)13-7-8-15(16)11(2)9-13/h4-9H,1-3H3 |
InChI Key |
NJFZOFOJPBPLLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=C(C=C2)Br)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















